molecular formula C19H21NO5 B12155095 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid

2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B12155095
M. Wt: 343.4 g/mol
InChI Key: HAPAVTRQHOXCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with anthranilic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C19H21NO5/c1-10-15-13(21)8-19(2,3)9-14(15)25-16(10)17(22)20-12-7-5-4-6-11(12)18(23)24/h4-7,13,21H,8-9H2,1-3H3,(H,20,22)(H,23,24)

InChI Key

HAPAVTRQHOXCFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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